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Cat. No.: B610080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent

kinases (CDKs), demonstrating significant anti-proliferative activity across a range of human

tumor cell lines. As a pan-CDK inhibitor, it targets several key regulators of the cell cycle,

leading to cell cycle arrest and, at higher concentrations, the induction of apoptosis. This

technical guide provides an in-depth overview of the core mechanism of action of PHA-793887,

its efficacy in solid tumor models, and the critical findings from its clinical development. While

showing promise in preclinical studies, its progression was halted due to significant

hepatotoxicity observed in a Phase I clinical trial.

Mechanism of Action: Pan-CDK Inhibition
PHA-793887 exerts its anti-cancer effects by targeting multiple members of the CDK family,

which are serine/threonine kinases crucial for cell cycle progression and transcription. Its

inhibitory profile is characterized by low nanomolar efficacy against several CDKs.

Table 1: Inhibitory Activity of PHA-793887 against Cyclin-Dependent Kinases
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CDK Target IC50 (nM)

CDK2/Cyclin A 8

CDK2/Cyclin E 8

CDK5/p25 5

CDK7/Cyclin H 10

CDK1/Cyclin B 60

CDK4/Cyclin D1 62

CDK9/Cyclin T1 138

Data compiled from multiple sources.[1][2]

The inhibition of these CDKs disrupts the normal progression of the cell cycle. Specifically, the

inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest.[3]

Efficacy in Solid Tumor Cell Lines
PHA-793887 has demonstrated potent anti-proliferative activity in a variety of solid tumor cell

lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies across

different cancer types.

Table 2: Anti-proliferative Activity (IC50) of PHA-793887 in Human Solid Tumor Cell Lines
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Cell Line Cancer Type IC50 (µM)

A2780 Ovarian Carcinoma 0.088 - 0.09

HCT-116 Colon Carcinoma 0.163

COLO-205 Colon Carcinoma 0.188

BX-PC3 Pancreatic Carcinoma Not specified

DU-145 Prostate Carcinoma Not specified

PC3 Prostate Carcinoma Not specified

A375 Melanoma Not specified

MCF-7 Breast Carcinoma Not specified

IC50 values are for cell proliferation assays, typically conducted over 72 hours.[1]

In addition to inhibiting proliferation, PHA-793887 has been shown to be effective in in vivo

xenograft models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3)

carcinomas.[1]

Induction of Cell Cycle Arrest and Apoptosis
The primary mechanism by which PHA-793887 exerts its anti-tumor effects is through the

induction of cell cycle arrest, which at sustained and higher concentrations, leads to apoptosis.

Cell Cycle Arrest
Treatment with PHA-793887 leads to a significant perturbation of the cell cycle. In the A2780

ovarian cancer cell line, treatment with 1 µM of PHA-793887 resulted in a decrease in the S

phase population, with a subsequent increase in the G1 phase and a slight accumulation of

cells in the G2/M phase.[1] At a higher concentration of 3 µM, a significant increase in the G2/M

phase was observed, coupled with a reduction in DNA synthesis.[1] This cell cycle arrest is a

direct consequence of the inhibition of key CDKs that regulate cell cycle transitions. A key

substrate of CDKs, the retinoblastoma protein (Rb), is inhibited from being phosphorylated by

PHA-793887.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.selleckchem.com/products/PHA-793887.html
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.selleckchem.com/products/PHA-793887.html
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.selleckchem.com/products/PHA-793887.html
https://www.selleckchem.com/products/PHA-793887.html
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.medchemexpress.com/PHA-793887.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apoptosis
While PHA-793887 induces cell cycle arrest at lower doses, higher concentrations (around 5

µM in leukemia cell lines) have been shown to induce apoptosis.[1][2] The precise molecular

cascade leading to apoptosis in solid tumors following treatment with PHA-793887 is not fully

elucidated in the available literature. However, based on its mechanism as a pan-CDK inhibitor,

a putative pathway can be proposed. Inhibition of CDKs, particularly CDK1 and CDK2, can

lead to a G2/M arrest. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic

pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to an

increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c

release, and subsequent activation of the caspase cascade.
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Caption: Putative signaling pathway of PHA-793887-induced apoptosis.
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Clinical Development and Hepatotoxicity
A Phase I, first-in-man, dose-escalation study of PHA-793887 was conducted in patients with

advanced/metastatic solid tumors.[3][4] The study aimed to determine the dose-limiting

toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received PHA-793887 as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-

week cycle, with dose escalations from 11 mg/m² to 66 mg/m².[4] While toxicity was acceptable

at lower doses, the drug was poorly tolerated at doses ≥44 mg/m².[4]

Table 3: Summary of Phase I Clinical Trial Findings for PHA-793887

Parameter Finding

Patient Population
19 patients with advanced/metastatic solid

tumors

Dose Levels 11, 22, 44, and 66 mg/m²

Dose-Limiting Toxicities (DLTs)

Primarily severe, dose-related hepatotoxicity.

One case of fatal hepatorenal failure at 44

mg/m².

Maximum Tolerated Dose (MTD) Not established due to trial termination.

Clinical Activity
No objective responses were observed. Disease

stabilization was seen in five patients.

Outcome
The study was terminated prematurely due to

severe hepatic toxicity.

Data from Massard et al., 2011.[3][4]

The unexpected and severe hepatotoxicity was not predicted by preclinical models and

ultimately led to the cessation of further clinical development of PHA-793887.[4]

Experimental Protocols
Detailed experimental protocols for the studies specifically investigating PHA-793887 in solid

tumors are not extensively published. However, standard methodologies for assessing
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apoptosis and cell cycle are applicable and are outlined below.

Cell Viability and Proliferation Assay (e.g., SRB or MTT
Assay)

Seed cells in 96-well plates

Treat with PHA-793887
(various concentrations)

Incubate for 72 hours

Fix cells (e.g., with TCA)

Stain with SRB or add MTT reagent

Solubilize formazan (for MTT)
or bound dye (for SRB)

Measure absorbance
(e.g., at 570 nm)

Calculate IC50 values
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Caption: General workflow for a cell viability/proliferation assay.

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them

to attach overnight.

Drug Treatment: Treat the cells with a range of concentrations of PHA-793887. Include a

vehicle control.

Incubation: Incubate the plates for a specified period, typically 72 hours.

Fixation and Staining:

For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with

sulforhodamine B (SRB).

For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal

formation.

Solubilization and Absorbance Reading:

For SRB: Solubilize the bound SRB dye with a Tris-based solution.

For MTT: Solubilize the formazan crystals with a solvent such as DMSO.

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the

IC50 values.

Cell Cycle Analysis by Flow Cytometry
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Treat cells with PHA-793887

Harvest and wash cells

Fix cells in cold 70% ethanol

Stain with Propidium Iodide (PI)
and RNase A

Acquire data on a flow cytometer

Analyze DNA content histograms
to determine cell cycle phases
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Caption: Workflow for cell cycle analysis using flow cytometry.

Cell Treatment: Culture cells to be treated with the desired concentration of PHA-793887 for

a specific duration.

Harvesting: Detach adherent cells (if applicable) and collect all cells by centrifugation.

Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while

vortexing. Incubate at -20°C.

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium

iodide (PI) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI and

collecting the fluorescence emission.

Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the

percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Treat cells with PHA-793887

Harvest cells (including supernatant)

Wash with PBS and then
1X Annexin V Binding Buffer

Resuspend in Binding Buffer with
Annexin V-FITC and PI
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Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Treatment: Expose cells to PHA-793887 at the desired concentration and for the

appropriate time to induce apoptosis.

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included

in the analysis.

Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.

Staining: Resuspend the cells in 1X Annexin V Binding Buffer containing a fluorescently

labeled Annexin V conjugate (e.g., FITC) and propidium iodide (PI).

Incubation: Incubate the cells in the dark at room temperature.

Flow Cytometry Analysis: Analyze the samples promptly on a flow cytometer to quantify the

percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion
PHA-793887 is a potent pan-CDK inhibitor that effectively induces cell cycle arrest and

apoptosis in various cancer cell lines, including those derived from solid tumors. Its preclinical

profile demonstrated promise as a potential anti-cancer therapeutic. However, the unforeseen

and severe hepatotoxicity observed in the Phase I clinical trial has precluded its further

development. The case of PHA-793887 underscores the challenges in translating preclinical

efficacy and safety data into the clinical setting and highlights the importance of developing

more predictive preclinical models for toxicity. For researchers in drug development, the story

of PHA-793887 serves as a critical case study in the development of CDK inhibitors and the

importance of thorough toxicological evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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